molecular formula C8H16N2O B2615955 5-Tert-butylpiperazin-2-one CAS No. 1509510-94-4

5-Tert-butylpiperazin-2-one

Cat. No.: B2615955
CAS No.: 1509510-94-4
M. Wt: 156.229
InChI Key: JECVQBOCKVTYIS-UHFFFAOYSA-N
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Description

5-Tert-butylpiperazin-2-one is a versatile chemical compound with the molecular formula C8H16N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including drug discovery, organic synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butylpiperazin-2-one typically involves the cyclization of appropriate amine and ester intermediates. One common method includes the intramolecular cyclization of an amine and an ester group to form the piperazinone ring . The reaction conditions often require a base such as sodium hydride or potassium carbonate and an organic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Tert-butylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Tert-butylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of biological pathways and enzyme interactions.

    Medicine: It serves as an intermediate in the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Tert-butylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

    Piperazine: A parent compound with a similar structure but without the tert-butyl group.

    N-Methylpiperazine: A derivative with a methyl group attached to the nitrogen atom.

    Piperidin-2-one: A structurally related compound with a different ring configuration.

Uniqueness: 5-Tert-butylpiperazin-2-one is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This modification can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

5-tert-butylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(2,3)6-4-10-7(11)5-9-6/h6,9H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECVQBOCKVTYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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